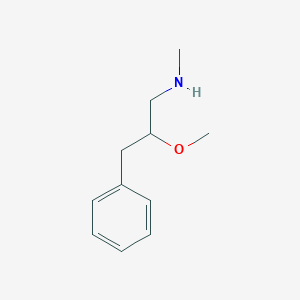
2-methoxy-N-methyl-3-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-methyl-3-phenylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is structurally related to other phenethylamines such as methamphetamine and amphetamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-3-phenylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylacetone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-methyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenethylamines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-methyl-3-phenylpropan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI), which increases the levels of these neurotransmitters in the synaptic cleft. This action can lead to enhanced mood and cognitive function.
Comparación Con Compuestos Similares
2-methoxy-N-methyl-3-phenylpropan-1-amine can be compared with other similar compounds such as:
Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.
Amphetamine: A stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Phenpromethamine: A positional isomer of methamphetamine with similar stimulant properties.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-methoxy-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-12-9-11(13-2)8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
Clave InChI |
PXQDAJALXJRFAB-UHFFFAOYSA-N |
SMILES canónico |
CNCC(CC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)

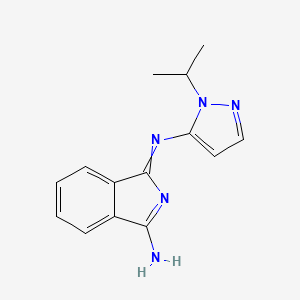
![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

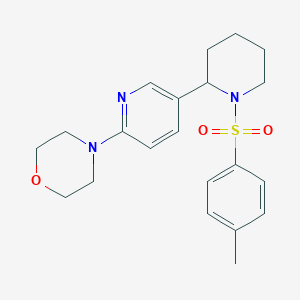
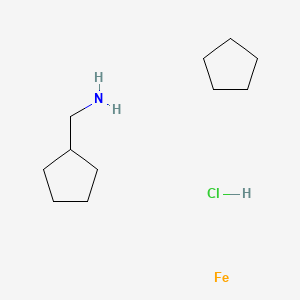
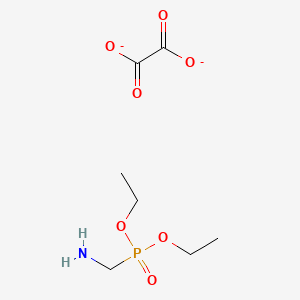
![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)



